(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine-2,3-dione core, which is a common structural motif in many bioactive molecules. The presence of multiple functional groups, including hydroxyl, ethoxy, and phenyl groups, suggests that this compound may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can be achieved through a multi-step organic synthesis process
Formation of Pyrrolidine-2,3-dione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine-2,3-dione ring.
Introduction of Substituents: The hydroxyl, ethoxy, and phenyl groups can be introduced through various organic reactions such as alkylation, acylation, and aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may exhibit bioactivity due to its structural similarity to known bioactive molecules. It could be studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic features but different functional groups.
Sulfur Compounds: Compounds containing sulfur with diverse chemical properties.
Uniqueness
The uniqueness of (4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
488096-74-8 |
---|---|
Molecular Formula |
C33H30N2O6 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H30N2O6/c1-3-40-28-17-24(11-14-27(28)36)30-29(32(38)33(39)35(30)19-23-10-7-15-34-18-23)31(37)26-13-12-25(16-21(26)2)41-20-22-8-5-4-6-9-22/h4-18,30,36-37H,3,19-20H2,1-2H3/b31-29+ |
InChI Key |
BQFSOZBGHJSRQA-OWWNRXNESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CC5=CN=CC=C5)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CC5=CN=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.